N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine
Description
N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine core substituted with two distinct groups:
- A cyclohexylmethyl moiety attached to one nitrogen atom.
- A 3,4-dichlorophenylmethyl group attached to the other nitrogen atom.
The compound’s lipophilicity, influenced by the cyclohexyl group, may enhance membrane permeability compared to analogs with shorter alkyl chains .
Properties
CAS No. |
820984-39-2 |
|---|---|
Molecular Formula |
C18H26Cl2N2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H26Cl2N2/c19-17-7-6-15(10-18(17)20)13-22(16-8-9-21-11-16)12-14-4-2-1-3-5-14/h6-7,10,14,16,21H,1-5,8-9,11-13H2 |
InChI Key |
JRYMCXIUJOQABJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN(CC2=CC(=C(C=C2)Cl)Cl)C3CCNC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Substituent Effects on Pharmacological Activity
- The 3,4-dichlorophenyl group is a common motif in BD 1008, BD 1047, U-51754, and DIU, suggesting its role in receptor binding or stability. U-51754: Incorporates dichlorophenyl into an acetamide scaffold, common in opioid analogs, indicating divergent mechanisms from the amine-based target compound .
- Cyclohexyl vs. Piperidine/Pyrrolidine: The target’s cyclohexylmethyl group increases lipophilicity, which could improve blood-brain barrier penetration compared to BD 1008’s pyrrolidinylethyl or BD 1047’s dimethylaminoethyl groups . U-51754’s dimethylaminocyclohexyl moiety combines cyclohexyl with a tertiary amine, a design seen in CNS-targeted drugs .
Functional Group Reactivity
- Amine vs. Urea/Acetamide :
- The target’s pyrrolidine tertiary amine may exhibit higher basicity than DIU’s urea or U-51754’s acetamide, affecting solubility and metabolic stability .
- BD 1008 and BD 1047’s ethylenediamine cores allow for flexible binding to sigma receptors, whereas the target’s rigid pyrrolidine might restrict conformational freedom .
Preparation Methods
N-Alkylation of Pyrrolidin-3-amine Derivatives
The most common approach to synthesize this compound involves stepwise N-alkylation of a pyrrolidin-3-amine precursor. The general strategy includes:
- Starting Material: Pyrrolidin-3-amine or its protected derivatives.
- First Alkylation: Introduction of the cyclohexylmethyl group via reaction with cyclohexylmethyl halides (e.g., bromide or chloride).
- Second Alkylation: Subsequent N-alkylation with 3,4-dichlorobenzyl halide to afford the dialkylated product.
This method is supported by analogous syntheses of related diphenethylamines and pyrrolidine derivatives, where N-alkylation is performed using alkyl bromides or tosylates in the presence of bases such as sodium bicarbonate or sodium hydride in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Condensation and Amide Bond Formation (Alternative Route)
In some cases, the pyrrolidine core is constructed via condensation reactions involving pyrrolidine-3-ylacetic acid derivatives and amines, followed by dehydration condensation using condensing agents such as PyBOP or BOP-Cl in inert solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). This method allows for the introduction of complex substituents on the nitrogen atom, including arylmethyl groups like 3,4-dichlorobenzyl.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Solvent | Notes |
|---|---|---|---|---|
| 1 | N-Alkylation | Cyclohexylmethyl bromide, NaHCO3 or NaH | CH3CN or DMF | Mild base, polar aprotic solvent |
| 2 | N-Alkylation | 3,4-Dichlorobenzyl bromide, NaHCO3 or NaH | CH3CN or DMF | Sequential alkylation to avoid overalkylation |
| 3 | Amide bond formation | PyBOP or BOP-Cl, base (e.g., triethylamine) | DMF, THF | For alternative synthesis via condensation |
| 4 | Purification | Chromatography (silica gel) | Various eluents | Gradient elution with ethyl acetate/hexanes or CMA80 mixtures |
Mechanistic Insights and Optimization
- Selectivity: The use of mild bases and controlled stoichiometry is critical to prevent over-alkylation or quaternization of the amine nitrogen.
- Solvent Choice: Polar aprotic solvents such as acetonitrile and DMF facilitate nucleophilic substitution reactions by stabilizing charged intermediates.
- Condensing Agents: PyBOP and related phosphonium salts enable efficient amide bond formation with minimal racemization, important for maintaining stereochemistry at the pyrrolidine 3-position.
- Temperature Control: Reactions are typically conducted at ambient or slightly elevated temperatures to balance reaction rate and selectivity.
Summary Table of Preparation Routes
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Stepwise N-alkylation | Sequential alkylation with halides | Straightforward, scalable | Requires careful control to avoid overalkylation |
| Condensation approach | Amide bond formation with PyBOP | Allows complex substituent introduction | More steps, requires condensing agents |
| Pd-catalyzed C–N coupling (potential) | Cross-coupling of amines with aryl halides | High selectivity, mild conditions | Requires palladium catalysts, ligands |
Q & A
Q. What are the key considerations for synthesizing N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine?
Methodological Answer: Synthesis should focus on optimizing coupling reactions between the cyclohexylmethyl and 3,4-dichlorophenylmethyl moieties with the pyrrolidin-3-amine backbone. Key steps include:
- Reagent Selection : Use coupling agents like cesium carbonate (Cs₂CO₃) or copper(I) bromide (CuBr) to facilitate alkylation or amination, as demonstrated in analogous pyrrolidine syntheses .
- Solvent Choice : Polar aprotic solvents (e.g., DMSO or DMF) enhance reaction efficiency by stabilizing intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane (0–100%) is effective for isolating the product, as seen in related amine syntheses .
Q. How can reaction conditions be optimized for higher yields of this compound?
Methodological Answer:
- Temperature Control : Maintain reactions at 35–50°C to balance kinetic activation and side-product suppression .
- Catalyst Screening : Test transition-metal catalysts (e.g., CuBr) for regioselective coupling, particularly for sterically hindered intermediates.
- Stoichiometry Adjustments : Optimize molar ratios of reactants (e.g., 1.2–1.5 equivalents of dichlorophenylmethyl halide) to drive completion .
Q. What purification techniques are recommended post-synthesis?
Methodological Answer:
- Liquid-Liquid Extraction : Use dichloromethane (DCM) to isolate the organic layer, followed by acid/base washes to remove unreacted amines or halides .
- Chromatography : Employ silica gel columns with ethyl acetate/hexane gradients. Monitor purity via TLC (Rf ≈ 0.3–0.5 under standard conditions).
- Recrystallization : If solubility permits, use ethanol/water mixtures to obtain crystalline solids for improved structural validation .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and the expected structure be resolved?
Methodological Answer:
- Multi-Technique Validation : Combine ¹H/¹³C NMR, HRMS, and X-ray crystallography (if crystalline) to cross-validate structural assignments. For example, unexpected NOE effects in NMR may indicate conformational flexibility .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies in substituent positioning .
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns .
Q. What computational methods are effective in predicting the compound’s reactivity or binding interactions?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT or ab initio methods) to model reaction mechanisms, such as nucleophilic substitution at the pyrrolidine nitrogen .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., neurotransmitter receptors) by leveraging the compound’s amine and aromatic moieties .
- Machine Learning : Train models on ICReDD’s reaction databases to predict optimal solvent/catalyst combinations for novel derivatives .
Q. How can advanced analytical techniques resolve stereochemical uncertainties in the compound?
Methodological Answer:
- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction, as applied to structurally similar N-cyclohexylpyrimidine derivatives .
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assess optical purity .
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated VCD spectra to assign stereochemistry in non-crystalline samples .
Data Analysis and Optimization
Q. What strategies address low reproducibility in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real-time .
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent polarity .
- Membrane Separation : Apply nanofiltration to remove impurities during continuous flow synthesis, improving batch consistency .
Q. How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) to guide storage recommendations .
- Long-Term Stability Testing : Store aliquots at –20°C, 4°C, and 25°C, and assess purity monthly over 12–24 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
